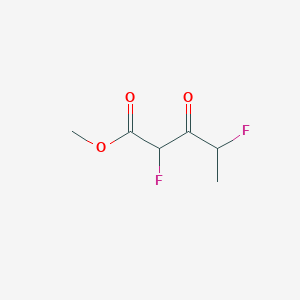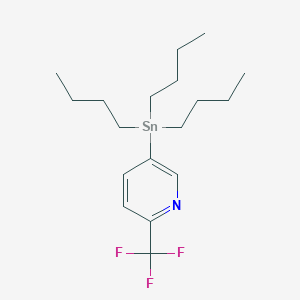
(4-ブロモピリジン-3-イル)メタノール
概要
説明
(4-Bromopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6BrNO It consists of a pyridine ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 3-position
科学的研究の応用
(4-Bromopyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Mode of Action
The mode of action of (4-Bromopyridin-3-yl)methanol is not well-studied. As a pyridine derivative, it may interact with its targets through hydrogen bonding, pi-stacking, or other non-covalent interactions. The bromine atom could potentially undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with its targets .
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, but without specific knowledge of the compound’s targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Bromopyridin-3-yl)methanol are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom could potentially affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of (4-Bromopyridin-3-yl)methanol’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Bromopyridin-3-yl)methanol. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
準備方法
Synthetic Routes and Reaction Conditions: (4-Bromopyridin-3-yl)methanol can be synthesized through several methodsFor instance, 4-bromopyridine can be reacted with formaldehyde in the presence of a base to yield (4-Bromopyridin-3-yl)methanol .
Industrial Production Methods: Industrial production of (4-Bromopyridin-3-yl)methanol typically involves large-scale bromination reactions followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common to achieve efficient production.
化学反応の分析
Types of Reactions: (4-Bromopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products:
Oxidation: 4-Bromopyridine-3-carboxaldehyde or 4-Bromopyridine-3-carboxylic acid.
Reduction: 4-Hydroxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
(4-Bromopyridin-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(6-Bromopyridin-3-yl)methanol: Similar structure but with the bromine atom at the 6-position.
(4-Chloropyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (4-Bromopyridin-3-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and drug development that may not be achievable with other similar compounds.
特性
IUPAC Name |
(4-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBVCLSZAYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331088 | |
| Record name | (4-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197007-87-7 | |
| Record name | (4-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
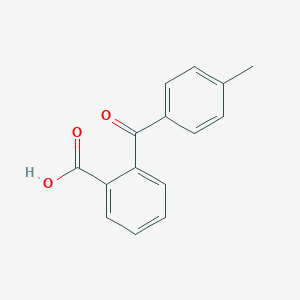
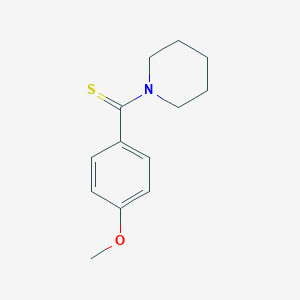
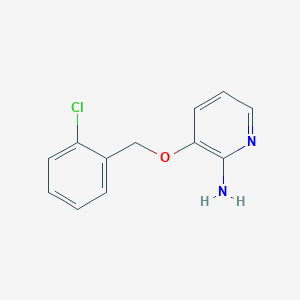
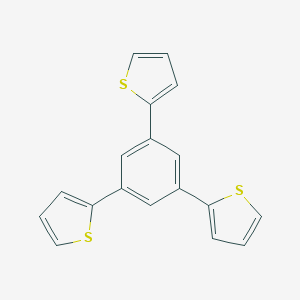

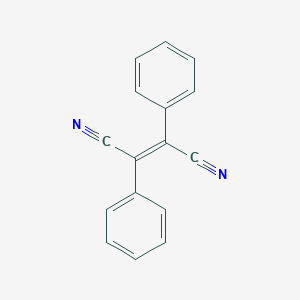


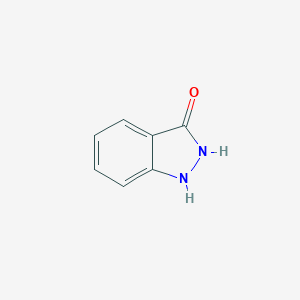
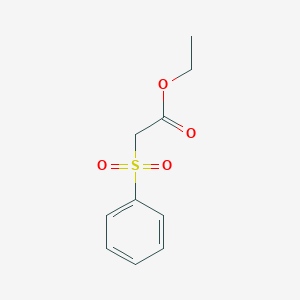
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B177103.png)
